molecular formula C15H15BClNO3 B12646251 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12646251
M. Wt: 303.5 g/mol
InChI Key: MKDFTWLBLBXYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-chlorobenzoic acid with 2,4-dimethylphenyl isocyanate to form the corresponding carbamate. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2,4-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool for synthesizing complex organic molecules with precision .

Properties

Molecular Formula

C15H15BClNO3

Molecular Weight

303.5 g/mol

IUPAC Name

[4-chloro-3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BClNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19)

InChI Key

MKDFTWLBLBXYKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.